4-(4-Ethoxycarbonylphenyl)-2-fluorophenol
Overview
Description
4-(4-Ethoxycarbonylphenyl)-2-fluorophenol is an organic compound with a complex structure that includes both ethoxycarbonyl and fluorophenol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Ethoxycarbonylphenyl)-2-fluorophenol typically involves multiple steps. One common method includes the reaction of 4-iodobenzoic acid ethyl ester with triisopropyl borate to form 4-ethoxycarbonylphenylboronic acid . This intermediate can then undergo further reactions to introduce the fluorophenol group.
Industrial Production Methods
Industrial production methods for this compound are designed to be efficient and environmentally friendly. For instance, the use of para-amino ethyl benzoate, tri-alkyl ortho-formate, and N-ethylphenylamine in a one-step condensation reaction at 80 to 160°C has been reported . This method reduces reaction steps, improves product purity, and minimizes environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-(4-Ethoxycarbonylphenyl)-2-fluorophenol can undergo various chemical reactions, including:
Reduction: This involves the removal of oxygen or the addition of hydrogen.
Substitution: This includes reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
4-(4-Ethoxycarbonylphenyl)-2-fluorophenol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Ethoxycarbonylphenyl)-2-fluorophenol involves its interaction with specific molecular targets. For instance, it can bind to DNA, causing changes in its structure and function . This interaction can lead to various biological effects, including the modulation of gene expression and enzyme activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 4-Methoxycarbonylphenylboronic acid
- 4-Carboxyphenylboronic acid
- 4-Methoxycarbonylphenylboronic acid pinacol ester
Uniqueness
What sets 4-(4-Ethoxycarbonylphenyl)-2-fluorophenol apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Properties
IUPAC Name |
ethyl 4-(3-fluoro-4-hydroxyphenyl)benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-2-19-15(18)11-5-3-10(4-6-11)12-7-8-14(17)13(16)9-12/h3-9,17H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHZXRFHYPDYJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621411 | |
Record name | Ethyl 3'-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261946-87-5 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3′-fluoro-4′-hydroxy-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261946-87-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 3'-fluoro-4'-hydroxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00621411 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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